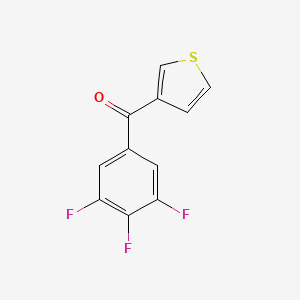

3-(3,4,5-Trifluorobenzoyl)thiophene

Vue d'ensemble

Description

3-(3,4,5-Trifluorobenzoyl)thiophene is a synthetic chemical compound characterized by an aromatic thiophene ring substituted with a trifluorobenzoyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4,5-Trifluorobenzoyl)thiophene typically involves the acylation of thiophene with 3,4,5-trifluorobenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:

Thiophene+3,4,5-Trifluorobenzoyl chlorideAlCl3this compound

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(3,4,5-Trifluorobenzoyl)thiophene undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Synthesis

3-(3,4,5-Trifluorobenzoyl)thiophene serves as a crucial building block in the synthesis of more complex organic molecules. Its trifluorobenzoyl group enhances reactivity and selectivity in chemical reactions, making it valuable for creating derivatives with specific functionalities. The compound is often utilized in the development of novel synthetic pathways for pharmaceuticals and agrochemicals.

Biological Research

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including those from renal and melanoma cancers. The mechanism of action is believed to involve interaction with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease pathways .

Mechanism of Action

The trifluorobenzoyl moiety enhances the compound’s ability to interact with specific molecular targets, which may lead to the inhibition of critical biological processes. This characteristic makes it a candidate for further exploration in drug development aimed at treating infections and cancer .

Medicinal Applications

Drug Development

Due to its unique structure, this compound is being investigated for its potential use in pharmaceuticals. It has been explored as a scaffold for developing new drugs targeting mycobacterial infections such as tuberculosis. The compound's ability to penetrate bacterial cell walls and its stability under physiological conditions make it a promising candidate for further medicinal chemistry studies .

Case Studies

Recent research has highlighted the effectiveness of thiophene derivatives against mycobacteria-induced infections. For instance, compounds structurally related to this compound have shown significant activity against Mycobacterium tuberculosis. These findings suggest that modifications to the thiophene structure could enhance efficacy against resistant strains .

Material Science

Advanced Materials Development

In materials science, this compound is utilized in the development of advanced materials and polymers. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronic devices. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability .

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enhances reactivity in synthetic pathways |

| Biology | Antimicrobial and anticancer research | Inhibits growth of various cancer cell lines |

| Medicine | Potential drug development for infections | Effective against mycobacteria; promising scaffold for new drugs |

| Material Science | Development of advanced materials | Improves properties in polymers and electronic devices |

Mécanisme D'action

The mechanism of action of 3-(3,4,5-Trifluorobenzoyl)thiophene involves its interaction with specific molecular targets. The trifluorobenzoyl group enhances the compound’s ability to interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease pathways. The thiophene ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical processes.

Comparaison Avec Des Composés Similaires

- 3-(2,4,5-Trifluorobenzoyl)thiophene

- 3-(3,4-Difluorobenzoyl)thiophene

- 3-(3,5-Difluorobenzoyl)thiophene

Comparison: 3-(3,4,5-Trifluorobenzoyl)thiophene is unique due to the presence of three fluorine atoms on the benzoyl group, which significantly influences its chemical properties and reactivity. Compared to similar compounds with fewer fluorine atoms, it exhibits enhanced electron-withdrawing effects, leading to increased stability and potential biological activity.

Activité Biologique

3-(3,4,5-Trifluorobenzoyl)thiophene is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a trifluorobenzoyl group. The presence of fluorine atoms enhances the compound's electron-withdrawing properties, potentially increasing its reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | CHFOS |

| Molecular Weight | 232.22 g/mol |

| Solubility | Soluble in organic solvents |

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. The trifluorobenzoyl moiety enhances the compound's ability to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the modulation of various signaling pathways involved in disease processes.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Properties

The anticancer potential of thiophene derivatives has been extensively studied. In particular, this compound has demonstrated cytotoxic effects against several cancer cell lines. For example, studies have shown that it can induce apoptosis in cancer cells by activating caspases and blocking tubulin polymerization .

Table 1: Cytotoxicity Data Against Various Cancer Cell Lines

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10 | Induction of apoptosis |

| CT26 (Colorectal) | 15 | Inhibition of tubulin polymerization |

| MCF-7 (Breast) | 12 | Caspase activation |

Case Studies

Several case studies have highlighted the effectiveness of thiophene derivatives in cancer treatment:

- Study on A549 Cells : Research demonstrated that treatment with this compound resulted in significant G2/M phase arrest and increased levels of apoptotic markers such as caspases 3 and 9 .

- Nanoparticle Formulation : The compound was formulated into PLGA nanoparticles to enhance its bioavailability and therapeutic efficacy. The nanoparticle-loaded version exhibited superior antitumor activity compared to the free drug form .

Comparative Analysis with Similar Compounds

When compared to other thiophene derivatives such as 3-(2,4,5-Trifluorobenzoyl)thiophene and 3-(3,4-Difluorobenzoyl)thiophene, the trifluorobenzoyl substitution significantly influences the biological activity. The enhanced electron-withdrawing effect from three fluorine atoms provides greater stability and reactivity, leading to improved interactions with biological targets.

Table 2: Comparison of Biological Activity with Similar Compounds

| Compound | IC (μM) | Notable Activity |

|---|---|---|

| This compound | 10 | Strong apoptosis induction |

| 3-(2,4,5-Trifluorobenzoyl)thiophene | 20 | Moderate cytotoxicity |

| 3-(3,4-Difluorobenzoyl)thiophene | 25 | Weaker interaction with tubulin |

Propriétés

IUPAC Name |

thiophen-3-yl-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3OS/c12-8-3-7(4-9(13)10(8)14)11(15)6-1-2-16-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRLPJFGOKFQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641862 | |

| Record name | (Thiophen-3-yl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-66-9 | |

| Record name | (Thiophen-3-yl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.